molecular formula C6H9N3S2 B14676328 N,N-Dimethyl-N'-1,3-thiazol-2-ylthiourea CAS No. 36241-30-2

N,N-Dimethyl-N'-1,3-thiazol-2-ylthiourea

Cat. No.: B14676328
CAS No.: 36241-30-2
M. Wt: 187.3 g/mol
InChI Key: UFWSJPMSMLBRGR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea typically involves the reaction of 2-aminothiazole with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and dihydrothiazole compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit tumor growth.

    Industry: It is used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N’-1,3-thiazol-2-ylurea: Similar structure but with a urea group instead of a thiourea group.

    N,N-Dimethyl-N’-1,3-thiazol-2-ylcarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

N,N-Dimethyl-N’-1,3-thiazol-2-ylthiourea is unique due to its specific combination of the thiazole ring and thiourea group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

36241-30-2

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

1,1-dimethyl-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C6H9N3S2/c1-9(2)6(10)8-5-7-3-4-11-5/h3-4H,1-2H3,(H,7,8,10)

InChI Key

UFWSJPMSMLBRGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)NC1=NC=CS1

Origin of Product

United States

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